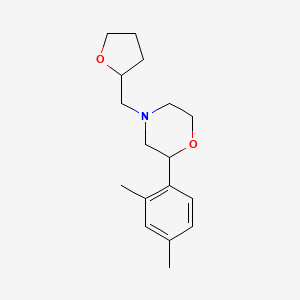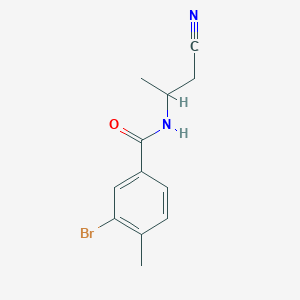
3-bromo-N-(1-cyanopropan-2-yl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(1-cyanopropan-2-yl)-4-methylbenzamide is a chemical compound that belongs to the class of benzamides. It is also known as BAY 73-6691 or RDEA119. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(1-cyanopropan-2-yl)-4-methylbenzamide involves the inhibition of protein kinases, particularly PDK1, mTORC1, and mTORC2. By inhibiting these protein kinases, 3-bromo-N-(1-cyanopropan-2-yl)-4-methylbenzamide can block various cellular processes, such as cell growth, proliferation, and survival.
Biochemical and Physiological Effects
Studies have shown that 3-bromo-N-(1-cyanopropan-2-yl)-4-methylbenzamide has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-bromo-N-(1-cyanopropan-2-yl)-4-methylbenzamide in lab experiments is its ability to inhibit multiple protein kinases. This makes it a potentially useful tool for studying various cellular processes. However, one limitation is that it may not be specific to a particular protein kinase, which could lead to off-target effects.
Direcciones Futuras
There are several future directions for the study of 3-bromo-N-(1-cyanopropan-2-yl)-4-methylbenzamide. One direction is to further investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to study its effects on other cellular processes, such as autophagy and metabolism. Additionally, it may be useful to develop more specific inhibitors of the protein kinases targeted by 3-bromo-N-(1-cyanopropan-2-yl)-4-methylbenzamide.
Métodos De Síntesis
The synthesis of 3-bromo-N-(1-cyanopropan-2-yl)-4-methylbenzamide has been described in the literature. The synthesis involves the reaction of 4-methylbenzoic acid with thionyl chloride, followed by the reaction with N-(1-cyanopropan-2-yl)-4-methylbenzamide in the presence of triethylamine. The final step involves the reaction of the intermediate with bromine to yield 3-bromo-N-(1-cyanopropan-2-yl)-4-methylbenzamide.
Aplicaciones Científicas De Investigación
3-bromo-N-(1-cyanopropan-2-yl)-4-methylbenzamide has been studied for its potential therapeutic applications. It has been shown to have inhibitory effects on a number of protein kinases, including PDK1, mTORC1, and mTORC2. These protein kinases are involved in various cellular processes, such as cell growth, proliferation, and survival.
Propiedades
IUPAC Name |
3-bromo-N-(1-cyanopropan-2-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-8-3-4-10(7-11(8)13)12(16)15-9(2)5-6-14/h3-4,7,9H,5H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWRWUHFOAGUMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C)CC#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(1-cyanopropan-2-yl)-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

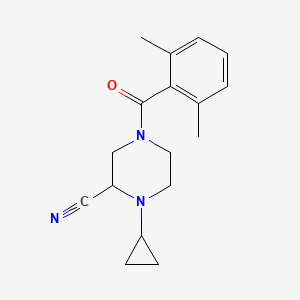
![(2,2-Dimethylazetidin-1-yl)-[3-methyl-5-(methylamino)-1,2-thiazol-4-yl]methanone](/img/structure/B7630076.png)
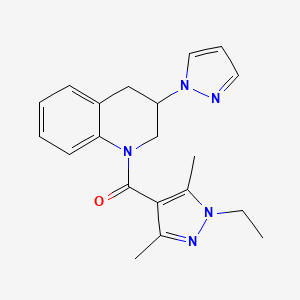
![N-[1-(2,5-dimethylphenyl)ethyl]-3-(ethoxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7630084.png)
![5-(3-Fluorophenyl)-2-[(5-propyltetrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7630091.png)
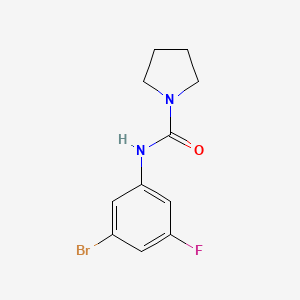
![2-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B7630109.png)

![N-(3-fluorophenyl)-3-azatricyclo[4.2.1.02,5]nonane-3-carboxamide](/img/structure/B7630128.png)
![[2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone](/img/structure/B7630148.png)
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(1-methylpiperidin-2-yl)methanone](/img/structure/B7630155.png)

